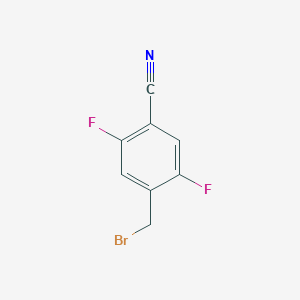

4-(Bromomethyl)-2,5-difluorobenzonitrile

Descripción

This structure renders it highly reactive in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical synthesis, where the bromomethyl group serves as a versatile alkylating agent. Its electron-withdrawing fluorine and nitrile groups enhance stability and influence regioselectivity in further derivatization .

Propiedades

IUPAC Name |

4-(bromomethyl)-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBADXNEYMARJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C#N)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromomethylation of 2,5-Difluorobenzonitrile Derivatives

A common approach to synthesize this compound is via bromomethylation of 2,5-difluorobenzonitrile or its derivatives. This method typically involves:

- Starting from 2,5-difluorobenzonitrile,

- Reacting with formaldehyde and hydrobromic acid or a brominating agent under acidic conditions,

- Generating the bromomethyl substituent at the 4-position selectively.

This method leverages the electrophilic substitution of the activated aromatic ring, where the nitrile and fluorine atoms direct substitution to the para position.

Use of Bromomethylating Agents

Alternatively, bromomethylation can be achieved by:

- Reacting 2,5-difluorobenzonitrile with bromomethylating reagents such as bromomethyl ethers or bromomethyl sulfonates,

- Under controlled temperature and solvent conditions to ensure regioselectivity and yield.

Related Synthetic Routes and Intermediates

Though direct preparation data for this compound is limited, closely related compounds like 4-bromo-2,5-difluorobenzonitrile and 4-bromo-2,6-difluorobenzonitrile have well-documented preparation methods that provide valuable insights.

Preparation of 4-Bromo-2,5-difluorobenzoic Acid as a Precursor

One documented method involves preparing 4-bromo-2,5-difluorobenzoic acid, which can be converted to the corresponding nitrile and further functionalized:

- Lithiation and Carboxylation:

1,4-Dibromo-2,5-difluorobenzene is treated with freshly titrated n-butyl lithium at -78°C in diethyl ether to generate the aryllithium intermediate.

Dry ice (solid CO2) is added to carboxylate the position ortho to fluorines, forming the benzoic acid derivative.

The reaction mixture is acidified and extracted to isolate 4-bromo-2,5-difluorobenzoic acid as a pale yellow solid.

This method avoids harsh reagents and provides a high-purity intermediate suitable for further transformation.

Conversion to 4-Bromo-2,5-difluorobenzonitrile

- The benzoic acid derivative can be converted to the nitrile by dehydration reactions using reagents such as oxalyl chloride followed by reaction with ammonia or other nitrile-forming agents.

- Alternatively, direct cyanation of 4-bromo-2,5-difluorobenzene derivatives using safer cyanide sources under catalytic conditions has been reported, minimizing environmental hazards.

Preparation of 4-Bromo-2,6-difluorobenzonitrile (Related Compound)

A patent describes a method for preparing 4-bromo-2,6-difluorobenzonitrile using:

- 4-bromo-2,6-difluorobenzaldehyde as the starting material,

- Oxammonium hydrochloride as the oxidant,

- Formic acid as solvent and dehydrating agent,

- Refluxing the mixture for 10 hours under normal pressure,

- Followed by distillation and filtration to isolate the product with yields above 80%.

Although this method targets the 2,6-isomer, the general approach of aldehyde oxidation and nitrile formation under mild conditions could be adapted for the 2,5-isomer.

Summary Data Table of Preparation Methods

Research Findings and Practical Considerations

Environmental and Safety Aspects:

Recent methods avoid highly toxic reagents such as potassium cyanide and strong corrosive acids, opting for milder oxidants and solvents to reduce environmental impact.Yield and Scalability:

The patent method for 4-bromo-2,6-difluorobenzonitrile achieves yields above 80% and is suitable for mass production, indicating potential for scale-up with proper optimization.Regioselectivity:

The presence of fluorine atoms strongly influences electrophilic substitution patterns, favoring para substitution relative to nitrile or aldehyde groups, which is crucial for obtaining the desired 4-substituted products.Purification: Isolation typically involves distillation, aqueous workup, and filtration to obtain crystalline solids with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary amines.

Aplicaciones Científicas De Investigación

Chemistry

4-(Bromomethyl)-2,5-difluorobenzonitrile serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules: Used to create more complex organic compounds and pharmaceuticals.

- Suzuki-Miyaura Coupling Reactions: Acts as a key intermediate for forming carbon-carbon bonds .

Biology

The compound is investigated for its potential biological activities:

- Enzyme Inhibitors: It is used in studies exploring interactions with biological macromolecules, which may lead to the development of new enzyme inhibitors.

- Receptor Ligands: Its ability to interact with various biological targets makes it suitable for research into receptor-ligand interactions .

Industry

In industrial applications, this compound is utilized for:

- Production of Specialty Chemicals: It plays a role in creating advanced materials and polymers.

- Pharmaceutical Development: Acts as an intermediate in synthesizing drugs such as eprosartan, an antihypertensive agent .

Case Study 1: Synthesis of Eprosartan

In a documented case, this compound was used as an intermediate in the synthesis of eprosartan. This drug is significant for treating hypertension and showcases the compound's relevance in pharmaceutical chemistry .

Case Study 2: Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes. These studies highlight its potential for developing therapeutic agents targeting metabolic pathways .

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-2,5-difluorobenzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

4-Bromo-2,5-difluorobenzonitrile (CAS 1427438-75-2)

- Key Difference : Replaces the bromomethyl group with a bromine atom at the 4-position.

- Impact : The absence of the methylene bridge reduces steric bulk, making it less reactive in alkylation reactions. However, the bromine atom still allows for cross-coupling reactions (e.g., Suzuki-Miyaura). Similarity index: 0.91 .

- Applications : Intermediate in synthesizing fluorinated liquid crystals or bioactive molecules.

2,5-Difluorobenzonitrile (CAS 64248-64-2)

- Key Difference : Lacks both bromine and bromomethyl groups, retaining only fluorine and nitrile substituents.

- Impact : Reduced electrophilicity compared to brominated analogs. Classified as a toxic category III compound (Japanese regulations), indicating moderate toxicity .

- Applications : Building block for pesticides and corrosion inhibitors.

4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4)

- Key Difference : Fluorine atoms at 2 and 6 positions instead of 2 and 4.

- Impact : Altered electronic effects due to fluorine’s meta-directing nature, affecting reactivity in electrophilic substitution. Safety data highlight the need for rigorous handling (e.g., eye flushing and skin decontamination protocols) .

Functional Group Comparisons

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Key Difference : Replaces the nitrile group with an aldehyde.

- Impact : The aldehyde group introduces susceptibility to oxidation, limiting shelf life. Toxicological data are sparse, necessitating caution in handling .

- Applications : Intermediate in fragrance synthesis or polymer cross-linking.

3-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4)

Toxicity and Handling

- 4-(Bromomethyl)-2,5-difluorobenzonitrile : Likely requires precautions similar to its analogs, including eye flushing (15 minutes) and skin decontamination with soap .

- 2,5-Difluorobenzonitrile: Explicitly classified as toxic category III, suggesting stricter handling protocols compared to non-fluorinated analogs .

- 4-Bromo-2,6-difluorobenzonitrile : Safety data sheets emphasize inhalation risks and first-aid measures, reflecting common hazards among halogenated aromatics .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (mg/mL) | Toxicity Category |

|---|---|---|---|---|---|

| This compound | C₈H₄BrF₂N | 232.03 | Not reported | Not reported | Likely III |

| 4-Bromo-2,5-difluorobenzonitrile | C₇H₂BrF₂N | 218.00 | 85–87 | 0.1 (DMSO) | III |

| 2,5-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 30–32 | 5.6 (Ethanol) | III |

| 4-Bromo-2,6-difluorobenzonitrile | C₇H₂BrF₂N | 218.00 | 72–74 | 0.05 (Water) | III |

Table 2: Similarity Indices (Structural Analogs)

| Compound | Similarity Index | Key Structural Difference |

|---|---|---|

| 3-Bromo-2,5-difluorobenzonitrile | 0.93 | Bromine at meta vs. para position |

| 4-Bromo-2-fluoro-6-methylbenzonitrile | 0.87 | Methyl group at 6-position |

| 4-Bromo-2,5-difluorobenzonitrile | 0.91 | Bromine vs. bromomethyl group |

Actividad Biológica

4-(Bromomethyl)-2,5-difluorobenzonitrile (CAS No. 1245651) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C7H2BrF2N. The compound features a bromomethyl group and two fluorine atoms attached to a benzonitrile structure, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H2BrF2N |

| Molecular Weight | 220.99 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Varies with solvent |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules, such as proteins and enzymes. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the electron-withdrawing effects of the fluorine atoms enhance the compound's electrophilicity, allowing it to interact effectively with various molecular targets.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzyme activities. For example, studies have demonstrated its potential as an inhibitor of glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in various cellular processes including metabolism and cell signaling .

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties by disrupting essential microbial processes.

- Antitumor Activity : The compound has been investigated for its potential antitumor effects, particularly in the context of cancer therapy where it may serve as a lead compound for developing new anticancer agents .

- Protein-Ligand Interactions : The ability of this compound to form stable complexes with proteins enhances its utility in studying protein-ligand interactions, which is crucial in drug design.

Study 1: GSK-3 Inhibition

A study evaluated the inhibitory effects of various derivatives of this compound on GSK-3α and GSK-3β. The results indicated that modifications to the structure significantly affected inhibitory potency and selectivity between isoforms. The most potent derivatives exhibited IC50 values in the low micromolar range .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, compounds structurally related to this compound were tested against several bacterial strains. Results showed a significant reduction in biofilm formation at concentrations as low as 60 µg/ml, indicating its potential application in controlling bacterial infections .

Q & A

Q. What are the common synthetic routes for 4-(Bromomethyl)-2,5-difluorobenzonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : A direct bromination strategy using 2,5-difluorobenzonitrile as a precursor is often employed. For example, radical bromination with N-bromosuccinimide (NBS) under UV light or using azo initiators (e.g., AIBN) in CCl₄ or acetonitrile can introduce the bromomethyl group. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.1 substrate:NBS) to minimize polybromination byproducts . Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br; aromatic protons at δ 7.1–7.8 ppm split due to fluorine coupling) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) at 1 mL/min validate purity (>95%) and detect trace impurities .

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 235.98) confirms molecular weight .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert gas (argon) in amber glass vials at 2–8°C to prevent photodegradation and hydrolysis of the bromomethyl group. Moisture-sensitive; use molecular sieves (3Å) in storage containers . Stability tests via TLC or HPLC over 6 months show <5% decomposition under recommended conditions .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitutions involving this compound?

- Methodological Answer : Competing elimination (e.g., formation of 2,5-difluorostyrene) can occur under basic conditions (e.g., K₂CO₃ in DMF). Mitigation strategies include:

Q. How do steric and electronic effects of fluorine substituents influence cross-coupling reactions with this compound?

- Methodological Answer : The ortho-fluorine atoms increase electrophilicity at the benzylic carbon, enhancing Suzuki-Miyaura coupling rates with aryl boronic acids. However, steric hindrance from 2,5-difluoro substitution reduces Pd catalyst turnover. Optimized conditions:

Q. What strategies address discrepancies in reported cytotoxicity data for derivatives of this compound?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). Standardization steps:

- Use validated cell lines (e.g., HEK293 or HepG2) with matched passage numbers.

- Pre-treat compounds with glutathione (1 mM) to assess redox-mediated toxicity .

- Cross-validate IC₅₀ values via ATP-based luminescence and MTT assays .

Q. Can computational modeling predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify electrophilic hotspots. The bromomethyl group directs nucleophiles to the para position relative to fluorine, with activation energies ~15 kcal/mol lower than meta. MD simulations (AMBER) further validate solvent effects on transition states .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for reactions; avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with 10% sodium thiosulfate, then absorb with vermiculite .

- Toxicity Data : LD₅₀ (rat, oral) = 320 mg/kg; skin irritation observed in Draize tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.